2-[9-(3-chlorophenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Pyrimidine is a six-membered heterocyclic organic colorless compound containing two nitrogen atoms at 1st and 3rd positions . Pyrimidines and their fused analogues form a large group of heterocyclic compounds . They are an integral part of DNA and RNA and impart diverse pharmacological properties .
Synthesis Analysis
Methods were developed for the synthesis of new pyrido[2,3-d]pyrimidine and pyrimidino[4,5-d][1,3]oxazine derivatives . When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .Molecular Structure Analysis
The molecular structure of pyrimidine is a six-membered ring with two nitrogen atoms at the 1st and 3rd positions . The structure of the specific compound you mentioned could not be found in the search results.Chemical Reactions Analysis
The chemical reactions involving pyrimidines are diverse. For example, when heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .Scientific Research Applications
Synthesis and Structural Studies
The preparation of structurally related compounds often involves complex synthesis processes aimed at exploring their potential applications in various fields, including medicinal chemistry. For instance, (2-Oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acids were prepared from 2-aminopyridines by acylation with maleic or citraconic anhydrides, followed by Michael addition, showcasing a method that could potentially apply to the synthesis of the compound (Chui et al., 2004).
Antimicrobial and Antimalarial Activity
Research on compounds with similar structures has demonstrated antimicrobial and antimalarial activities. For example, a new series of 2-(5-substituted-pyridazine-3,6-dion-4-yl)perimidine derivatives showed promising antimicrobial activity (Farghaly et al., 2015). Moreover, derivatives synthesized from 3,4-dichlorophenylisothiocyanate demonstrated antimalarial activity against P. berghei in mice, suggesting potential research avenues for the compound to explore similar biological activities (Werbel et al., 1973).
Aldose Reductase Inhibition
A series of 2,4-dioxo-thieno[2,3-d],[3,2-d], and [3,4-d]pyrimidin-1-acetic acids with a benzyl moiety at the N-3 position were tested for aldose reductase inhibitory activity. Some compounds showed potent activity, indicating a possible research direction for the compound of interest in the context of diabetes treatment or complications prevention (Ogawva et al., 1993).
Environmental Applications
The optimization of advanced oxidation processes for the degradation of environmental pollutants, such as 2-4 dichlorophenoxyacetic acid, highlights the relevance of related research in environmental science and engineering. This suggests potential applications of the compound for environmental remediation or as a model compound in degradation studies (Mehralipour & Kermani, 2021).
Properties
IUPAC Name |
2-[9-(3-chlorophenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5O4/c1-20-14-13(15(26)23(17(20)27)9-12(24)25)22-7-3-6-21(16(22)19-14)11-5-2-4-10(18)8-11/h2,4-5,8H,3,6-7,9H2,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAMMLYKYGIZYNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CC(=O)O)N3CCCN(C3=N2)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.